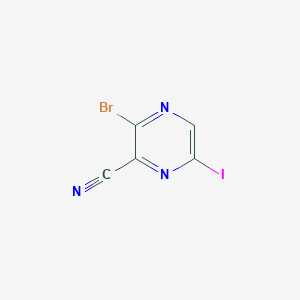

3-Bromo-6-iodopyrazine-2-carbonitrile

Description

Significance of Pyrazine (B50134) Scaffolds in Advanced Heterocyclic Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in advanced heterocyclic chemistry. bldpharm.comchemsynthesis.com The pyrazine nucleus is a key structural motif in a vast array of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities and material properties. mdpi.comnih.gov Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores its importance. mdpi.comresearchgate.net

The unique electronic nature of the pyrazine ring, characterized by its electron-deficient character due to the presence of two electronegative nitrogen atoms, imparts distinct reactivity profiles. mdpi.com This electron deficiency makes the pyrazine ring susceptible to nucleophilic attack and influences the reactivity of its substituents. In the realm of medicinal chemistry, pyrazine-containing molecules have demonstrated a broad range of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. bldpharm.commdpi.com Furthermore, the rigid, planar structure of the pyrazine scaffold provides a well-defined orientation for appended functional groups, which is crucial for molecular recognition and binding to biological targets. nih.gov In materials science, pyrazine-based structures are explored for their applications in organic electronics, coordination polymers, and as ligands in catalysis. researchgate.netmdpi.com

Strategic Importance of Halogenation and Cyano Functionalization in Pyrazine Chemistry

The introduction of halogen atoms and cyano groups onto the pyrazine scaffold is a strategic approach to modulate its chemical properties and expand its synthetic utility. Halogenation, in particular, plays a pivotal role in the functionalization of pyrazines. Halogenated pyrazines are key intermediates in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the synthesis of highly substituted and complex pyrazine derivatives.

The nature of the halogen atom (F, Cl, Br, I) influences the reactivity of the C-X bond, with the reactivity generally increasing down the group (C-Cl < C-Br < C-I). This differential reactivity can be exploited for selective, stepwise functionalization of polyhalogenated pyrazines. The electron-withdrawing nature of halogens further enhances the electron deficiency of the pyrazine ring, making it more amenable to nucleophilic aromatic substitution reactions.

The cyano (-CN) group is another critical functional moiety in pyrazine chemistry. As a strong electron-withdrawing group, the cyano substituent significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring system. bldpharm.com This electronic perturbation is highly desirable in the design of n-type organic semiconductors and other advanced materials. bldpharm.com The cyano group can also be chemically transformed into a variety of other functional groups, such as carboxylic acids, amides, and amines, further extending the synthetic versatility of cyanopyrazines. The synergistic combination of halogens and a cyano group on a pyrazine ring, as seen in 3-Bromo-6-iodopyrazine-2-carbonitrile, creates a highly versatile and reactive building block for organic synthesis.

Overview of this compound as a Versatile Synthetic Intermediate

This compound is a prime example of a strategically functionalized pyrazine that serves as a versatile intermediate in organic synthesis. Its structure combines the key features discussed above: a pyrazine core, a cyano group, and two different halogen atoms, bromine and iodine.

The differential reactivity of the carbon-iodine and carbon-bromine bonds is the cornerstone of its utility. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position (bearing the iodine) while leaving the 3-position (bearing the bromine) intact for a subsequent transformation. This sequential cross-coupling capability enables the controlled and programmed introduction of two different substituents onto the pyrazine ring, a crucial strategy in the synthesis of complex target molecules.

The presence of the electron-withdrawing cyano group at the 2-position further activates the pyrazine ring and influences the regioselectivity of the cross-coupling reactions. This trifunctionalized pyrazine is a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The ability to introduce diverse functionalities at specific positions on the pyrazine scaffold makes this compound a powerful tool for the construction of molecular libraries for drug discovery and the development of novel organic materials.

Structure

3D Structure

Properties

Molecular Formula |

C5HBrIN3 |

|---|---|

Molecular Weight |

309.89 g/mol |

IUPAC Name |

3-bromo-6-iodopyrazine-2-carbonitrile |

InChI |

InChI=1S/C5HBrIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |

InChI Key |

GXVGMTWFNMJPKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C#N)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Iodopyrazine 2 Carbonitrile and Analogous Halogenated Pyrazines

De Novo Synthesis Approaches to the Pyrazine-2-carbonitrile Core

The construction of the fundamental pyrazine-2-carbonitrile structure is a critical first stage, involving strategic halogenation and cyanation reactions.

Achieving regioselectivity in the halogenation of aromatic heterocycles like pyrazine (B50134) is a significant synthetic challenge. The electronic nature of the pyrazine ring dictates the positions susceptible to electrophilic or nucleophilic attack. For less electron-rich heteroarenes, direct halogenation can be difficult and may lack specificity.

Advanced strategies often employ activating groups or specialized reagents to direct the halogen to the desired position. For instance, the halogenation of 2-aminopyrazine (B29847) can be controlled to yield mono- or di-halogenated products. A common approach involves the use of N-halosuccinimides (NCS, NBS, NIS) as a halogen source, sometimes promoted by a copper halide catalyst, which can provide a pathway for the regioselective halogenation of even electron-poor heterocyclic systems. The choice of solvent and reaction temperature is also crucial in controlling the selectivity of these reactions.

The introduction of a nitrile (cyano) group onto the pyrazine ring is a key step in forming the pyrazine-2-carbonitrile core. Several synthetic methods can achieve this transformation. One common route involves the dehydration of a corresponding carboxamide. For example, 5-chloropyrazine-2-carbonitrile can be prepared from pyrazine-2-carboxamide.

Another approach is the reaction of diaminomaleonitrile with α-dicarbonyl compounds, which can lead to the formation of pyrazine-2,3-dicarbonitrile derivatives. This method builds the pyrazine ring and incorporates the cyano groups simultaneously. Additionally, the partial hydrolysis of a dinitrile compound under controlled pH and temperature can be used to form a pyrazine carboxamide from a carbonitrile, demonstrating the chemical interplay between these functional groups.

Targeted Synthesis of 3-Bromo-6-iodopyrazine-2-carbonitrile

The specific synthesis of this compound involves building upon a pre-functionalized pyrazine ring, introducing the bromo and iodo substituents in a controlled manner.

The synthesis of this specific dihalogenated pyrazine carbonitrile often starts from more readily available precursors, such as pyrazine-2-carboxylic acid derivatives or substituted pyrazinamides. A key intermediate in the synthesis of related compounds is 6-bromo-3-hydroxy-2-pyrazinecarboxamide. This precursor is typically synthesized by the bromination of 3-hydroxy-2-pyrazinecarboxamide. The latter, in turn, can be produced from aminomalonamide.

The general pathway involves:

Formation of 3-hydroxy-2-pyrazinecarboxamide.

Bromination to yield 6-bromo-3-hydroxy-2-pyrazinecarboxamide.

Conversion of the hydroxyl group to a second halogen (iodine) and the amide to a nitrile. This can involve multiple steps, such as a Sandmeyer-type reaction on a corresponding amine or nucleophilic substitution reactions.

Starting from pyrazine-2-carboxylic acid, the synthesis can involve amidation followed by halogenation, or halogenation followed by conversion of the carboxylic acid to the nitrile. For instance, pyrazine-2-carboxylic acid can be reacted with an aniline to form an amide, which can then undergo further functionalization.

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. In the bromination step to form 6-bromo-3-hydroxy-2-pyrazinecarboxamide from 3-hydroxy-2-pyrazinecarboxamide, several factors are critical.

A patent for a related process details the following optimized conditions:

Bromine amount : Using 1.0 to 1.5 times by mole the amount of the starting pyrazine compound is preferred.

Temperature : The reaction temperature is ideally maintained between 50 to 100°C.

Reaction Time : A reaction time of 5 minutes to 5 hours is typically sufficient.

Water Content : Minimizing the water content in the reaction suspension to less than 5% (w/w) has been shown to increase the reaction yield.

The table below summarizes typical reaction parameters for the bromination of a pyrazine precursor.

| Parameter | Condition | Rationale |

| Reagent | Bromine (Br₂) | Provides the bromo substituent. |

| Stoichiometry | 1.0 - 1.5 molar equivalents | Ensures efficient bromination while minimizing side reactions. |

| Temperature | 50 - 100 °C | Balances reaction rate and selectivity. |

| Solvent | Suspension, low water content | Improves reaction yield. |

| Time | 5 minutes - 5 hours | Sufficient for reaction completion. |

This interactive table summarizes key optimized conditions for the synthesis of a brominated pyrazine precursor.

Transitioning the synthesis of complex molecules like this compound from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and environmental impact. The importance of pyrazine derivatives in various industries, including pharmaceuticals and agrochemicals, drives the need for scalable and sustainable synthetic methods.

Key considerations for industrial synthesis include:

Atom Economy : Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste.

Catalysis : Employing efficient catalysts, particularly those based on earth-abundant metals like manganese, can lead to more environmentally benign processes that produce only water and hydrogen gas as byproducts.

Process Type : Continuous-flow manufacturing is gaining traction over traditional batch processing. Continuous-flow systems can offer better control over reaction parameters, improved safety, and higher space-time yields, making them more efficient for large-scale production.

Green Chemistry : The use of greener solvents, biocatalysis (e.g., using enzymes like Lipozyme®), and reducing the number of synthetic steps are crucial for developing sustainable industrial processes.

Preparation of Related Halogenated Pyrazine Carbonitriles and Pyridines

The synthesis of halogenated pyrazine and pyridine carbonitriles serves as a critical foundation for the development of a wide array of functionalized heterocyclic compounds. These structures are key intermediates in the synthesis of pharmaceuticals and agrochemicals. Methodologies for their preparation are diverse, often tailored to achieve specific substitution patterns and high yields.

Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (B1371311)

3,6-Dichloropyrazine-2-carbonitrile is a significant compound, primarily recognized as a key intermediate in the synthesis of the antiviral agent Favipiravir. innospk.comoutbreak.info Its preparation is a focal point of research to ensure high purity and cost-effectiveness for pharmaceutical production. google.comgoogle.com

One prominent synthetic route starts from 3-hydroxy-6-bromopyrazine-2-amide. google.comgoogle.com In this method, the starting material is treated with phosphorus oxychloride in the presence of N,N-Diisopropylethylamine (DIEA). A crucial aspect of this process is the addition of an inorganic chloride, such as lithium chloride, which significantly reduces the formation of bromo-impurities. google.com This approach is designed to be suitable for industrial-scale production, yielding high-purity 3,6-dichloropyrazine-2-carbonitrile. google.comgoogle.com

Another documented synthesis involves the reaction of methyl 5-bromo-2-methoxybenzoate with phosphorus oxychloride in the presence of DIEA to produce 3,6-dichloropyrazine-2-carbonitrile. bangor.ac.uk This intermediate is then further reacted to synthesize Favipiravir. bangor.ac.uk The versatility of 3,6-dichloropyrazine-2-carbonitrile extends beyond Favipiravir, with its reactive chlorine and nitrile groups offering multiple pathways for creating other pyrazine derivatives. innospk.com

| Starting Material | Reagents | Product | Key Features |

| 3-Hydroxy-6-bromopyrazine-2-amide | Phosphorus oxychloride, DIEA, Lithium chloride | 3,6-Dichloropyrazine-2-carbonitrile | Reduces bromo-impurities; Suitable for industrial scale-up google.comgoogle.com |

| Methyl 5-bromo-2-methoxybenzoate | Phosphorus oxychloride, DIEA | 3,6-Dichloropyrazine-2-carbonitrile | Part of a synthetic route to Favipiravir bangor.ac.uk |

Synthesis of 3-Bromopyridine-2-carbonitrile Analogs

The synthesis of 3-bromopyridine-2-carbonitrile and its analogs involves various strategies, often focusing on the introduction of the cyano group onto a pre-brominated pyridine ring.

One method for synthesizing 3-bromopyridine-2-carbonitrile, also known as 3-bromopicolinonitrile, involves the cyanation of 2,3-dibromopyridine. researchgate.net This reaction can be carried out using potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a copper(I) iodide catalyst and 1-butyl-imidazole in o-xylene at elevated temperatures. researchgate.net

An alternative approach utilizes 3-bromopyridine-N-oxide as the starting material. chemicalbook.com This compound is reacted with trimethylsilyl cyanide and triethylamine in acetonitrile to yield 3-bromo-2-cyanopyridine. chemicalbook.com

| Starting Material | Reagents | Product |

| 2,3-Dibromopyridine | K₄[Fe(CN)₆]·3H₂O, CuI, 1-butyl-imidazole, Na₂CO₃ | 3-Bromopyridine-2-carbonitrile researchgate.net |

| 3-Bromopyridine-N-oxide | Trimethylsilyl cyanide, Triethylamine | 3-Bromo-2-cyanopyridine chemicalbook.com |

| 2,5-Dibromopyridine | Not specified in abstract | 5-Bromopyridine-2-carbonitrile researchgate.net |

| 3-Aminopyridine | Not specified in abstract | 3-Bromopyridine (via bromination, diazotization, and Sandmeyer reaction) google.com |

| Pyridine | Bromine, Sulfuric acid | 3-Bromopyridine google.compatsnap.com |

Development of Green Synthetic Pathways

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methodologies for producing pyrazines and other heterocyclic compounds. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

One area of focus is the use of biosynthesis, which employs microorganisms to produce pyrazines. mdpi.comnih.gov For instance, strains of Bacillus subtilis isolated from fermented soybeans have been shown to produce various alkylpyrazines. mdpi.com This biological route is considered more environmentally benign compared to traditional chemical synthesis. mdpi.com

Visible-light photocatalysis represents another modern, green approach to pyrazine synthesis. researchgate.net A method has been developed for the synthesis of substituted pyrazines from vinyl azides using a dual-energy and electron-transfer strategy with a ruthenium photocatalyst. This process can be conducted in a continuous-flow system, which enhances reaction efficiency and allows for gram-scale synthesis. researchgate.net

Other green chemistry approaches include the development of one-pot syntheses, which reduce the number of steps and purification stages, thereby saving time, resources, and reducing waste. researchgate.net For example, a simple, cost-effective, and environmentally benign one-pot method has been reported for the preparation of pyrazine derivatives from 1,2-diketo compounds and 1,2-diamines using potassium tert-butoxide at room temperature. researchgate.net

| Green Approach | Description | Example |

| Biosynthesis | Utilization of microorganisms to produce pyrazines, reducing the need for harsh chemical reagents. mdpi.comnih.gov | Bacillus subtilis strains producing various alkylpyrazines. mdpi.com |

| Visible-Light Photocatalysis | Use of light energy to drive chemical reactions, often under mild conditions. researchgate.net | Synthesis of tetrasubstituted pyrazines from vinyl azides using a ruthenium photocatalyst. researchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to improve efficiency and reduce waste. researchgate.net | Preparation of pyrazine derivatives from 1,2-diketo compounds and 1,2-diamines. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Iodopyrazine 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For 3-Bromo-6-iodopyrazine-2-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the substitution pattern of the pyrazine (B50134) ring. The molecule contains a single proton attached to the pyrazine core at position 5. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the halogen substituents, this proton is expected to be significantly deshielded. This results in a single resonance in the downfield region of the spectrum, typically observed as a singlet. The precise chemical shift is influenced by the solvent used for the analysis.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 8.0 - 9.0 | Singlet (s) |

Note: The expected chemical shift is an estimate based on similarly substituted pyrazine systems.

The ¹³C NMR spectrum provides critical information regarding the carbon framework of this compound. The spectrum is expected to display five distinct resonances, corresponding to the four carbons of the pyrazine ring and the single carbon of the nitrile group. The chemical shifts of the ring carbons are influenced by the electronegativity of the attached substituents (bromine, iodine, and nitrile) and the ring nitrogen atoms. The carbon atom of the nitrile group typically appears in a characteristic region of the spectrum.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 120 - 130 |

| C-3 | 135 - 145 |

| C-5 | 140 - 150 |

| C-6 | 110 - 120 |

| CN | 115 - 125 |

Note: The expected chemical shifts are estimates based on substituent effects in heterocyclic aromatic systems.

While the one-dimensional spectra provide initial insights, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): In this case, with only a single proton, a COSY experiment would not show any cross-peaks, confirming the isolated nature of the H-5 proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, a single cross-peak would be observed, definitively linking the ¹H signal of H-5 to the ¹³C signal of C-5.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for assigning the quaternary (non-protonated) carbons. The H-5 proton would be expected to show correlations to C-3, C-6, and the nitrile carbon (C-2), thereby confirming their positions relative to the single proton.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. The FT-IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the nitrile group.

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| C=N/C=C Ring Stretch | 1400 - 1600 | Medium |

| C-H Aromatic Bend | 800 - 900 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

| C-I Stretch | 480 - 550 | Medium-Strong |

Note: The expected wavenumbers are based on characteristic group frequencies.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The nitrile stretch is also Raman active and would be expected to produce a strong signal. The pyrazine ring vibrations would also be observable, and the C-Br and C-I stretches, while in the low-frequency region, can provide further structural confirmation. The symmetric nature of some of the ring vibrations may lead to them being more intense in the Raman spectrum compared to the FT-IR spectrum.

Correlation with Theoretical Vibrational Frequencies

The vibrational properties of this compound can be thoroughly investigated by correlating experimentally obtained infrared (IR) and Raman spectra with theoretical frequencies derived from computational methods. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the vibrational modes of molecules. chemrxiv.orgmdpi.comuit.no These calculations provide a set of theoretical frequencies and their corresponding atomic motions, which are described by the potential energy distribution (PED). chemrxiv.orgresearchgate.net

The primary vibrational modes of interest for this molecule include the C-H stretching of the pyrazine ring, the characteristic C≡N (nitrile) stretching, various pyrazine ring stretching and deformation modes, and the C-Br and C-I stretching vibrations. The nitrile group, for instance, is expected to exhibit a strong, sharp absorption band in the IR spectrum.

Table 1: Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | Pyrazine Ring | Data not available in literature | ~3100-3000 |

| C≡N Stretch | Nitrile | Data not available in literature | ~2240-2220 |

| C=N/C=C Stretch | Pyrazine Ring | Data not available in literature | ~1600-1450 |

| C-H in-plane bend | Pyrazine Ring | Data not available in literature | ~1400-1000 |

| C-Br Stretch | Bromo-group | Data not available in literature | ~650-550 |

Note: Experimental frequency ranges are typical for the indicated functional groups and are provided for reference.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₅HBrIN₃), a soft ionization technique like Electrospray Ionization (ESI) would be suitable for generating the molecular ion.

The molecular ion peak is expected to be a distinctive cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z), representing [M]⁺• and [M+2]⁺•.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds. slideshare.netlibretexts.org The carbon-iodine bond is significantly weaker than the carbon-bromine bond, suggesting that the initial and most prominent fragmentation event would be the loss of an iodine radical (I•). Subsequent fragmentations could involve the loss of the bromine radical (Br•), the cyano group (•CN), or neutral molecules like hydrogen cyanide (HCN).

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Calculated for ⁷⁹Br) | Ion Formula | Fragment Lost |

|---|---|---|

| 308.84 | [C₅HBrIN₃]⁺• | (Molecular Ion) |

| 181.94 | [C₅HBrN₃]⁺ | I• |

| 282.85 | [C₅HIN₃]⁺• | Br• |

| 255.94 | [C₄HIN₂]⁺ | Br•, HCN |

Note: These m/z values are predicted based on chemical principles; an experimental spectrum would be required for confirmation.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's solid-state conformation and packing. researchgate.net

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources indicates that an experimentally determined crystal structure for this compound has not been reported in the literature. cam.ac.uk

Were the data available, analysis would focus on the planarity of the pyrazine ring, the C-Br and C-I bond lengths, and the orientation of the nitrile group. Furthermore, the crystal packing would be examined for significant intermolecular interactions, such as halogen bonding (e.g., I···N, Br···N, or I···Br interactions) or π-π stacking between the pyrazine rings, which are known to influence the supramolecular architecture of halogenated heterocyclic compounds. nih.govresearchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Experimentally Undetermined |

| Space Group | Experimentally Undetermined |

| Unit Cell Dimensions | Experimentally Undetermined |

| Volume (ų) | Experimentally Undetermined |

| Z (Molecules per unit cell) | Experimentally Undetermined |

| Key Bond Lengths (Å) | Experimentally Undetermined |

Computational and Theoretical Investigations of 3 Bromo 6 Iodopyrazine 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a mainstay in computational chemistry for predicting molecular properties. For a molecule like 3-Bromo-6-iodopyrazine-2-carbonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its geometry, electronic landscape, and spectroscopic behavior. chemrxiv.orgresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that locates the minimum energy conformation on the potential energy surface. For this compound, which has a rigid pyrazine (B50134) core, the primary focus would be on the bond lengths, bond angles, and dihedral angles involving the substituents.

The optimization process would yield precise values for the C-Br, C-I, and C-CN bonds, as well as the internal angles of the pyrazine ring. These calculated parameters can be compared to experimental data from techniques like X-ray crystallography if available, or to data from similar, well-characterized molecules. researchgate.net The planarity of the pyrazine ring and the orientation of the nitrile group relative to the ring would also be confirmed. Given the molecule's rigidity, a complex conformational analysis is unlikely to be necessary, as significant conformational isomers are not expected.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical examples based on known covalent radii and typical bond lengths in similar heterocyclic compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.89 | Br-C-C | 119.5 |

| C-I | 2.08 | I-C-N | 118.0 |

| C-C (ring) | 1.39 - 1.41 | C-C-N (nitrile) | 179.0 |

| C-N (ring) | 1.33 - 1.34 | C-N-C (ring) | 116.5 |

| C≡N | 1.16 | N-C-C (ring) | 122.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comajchem-a.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net

For this compound, FMO analysis would reveal the distribution of electron density. The HOMO is likely to be located on the pyrazine ring and potentially the iodine atom, which is more polarizable than bromine. The LUMO would likely be distributed over the electron-withdrawing nitrile group and the pyrazine ring. rsc.org This distribution helps predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data) This table shows representative energy values that would be calculated in an FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Electron-donating capability |

| LUMO | -2.15 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.10 | Indicator of chemical stability |

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. olemiss.edu

Infrared (IR) and Raman Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic peaks would be predicted for the C≡N stretch (typically a strong, sharp peak), C-Br stretch, C-I stretch, and various pyrazine ring vibrations. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹³C and ¹H NMR chemical shifts. researchgate.net The calculations would predict distinct chemical shifts for each unique carbon and hydrogen atom in the molecule, providing a theoretical spectrum that can be compared with experimental results for structural confirmation.

Table 3: Predicted Vibrational Frequencies and NMR Shifts (Hypothetical Data) This table provides examples of predicted spectroscopic data. Experimental validation would be required for confirmation.

| Spectroscopic Data | Predicted Value | Assignment / Nucleus |

| IR Frequency | 2245 cm⁻¹ | C≡N stretch |

| IR Frequency | 1550 cm⁻¹ | Pyrazine ring C=N stretch |

| IR Frequency | 610 cm⁻¹ | C-Br stretch |

| IR Frequency | 520 cm⁻¹ | C-I stretch |

| ¹³C NMR Shift | 150.2 ppm | C-Br |

| ¹³C NMR Shift | 120.5 ppm | C-I |

| ¹³C NMR Shift | 115.8 ppm | -CN |

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Beyond static properties, computational chemistry can model the dynamic behavior of molecules during chemical reactions. rsc.orgmdpi.com This is particularly useful for understanding the regioselectivity and feasibility of reactions involving poly-functionalized heterocycles like this compound.

Quantum chemical modeling allows for the detailed exploration of reaction mechanisms. rsc.orgresearchgate.net For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr) reactions. Due to the different electronic properties of bromine and iodine, one halogen is expected to be more reactive than the other.

Computational studies can map the potential energy surface for the substitution at both the C-Br and C-I positions. This involves locating the structures of reactants, intermediates (such as the Meisenheimer complex), transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By comparing the energy barriers for substitution at the two positions, a prediction can be made about which halogen will be preferentially replaced. baranlab.org

From the energies of the stationary points on the potential energy surface, key thermodynamic and kinetic parameters can be calculated.

Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. tru.calumenlearning.com A lower activation energy corresponds to a faster reaction. By calculating the activation energies for nucleophilic attack at the bromine- and iodine-substituted carbons, the regioselectivity of substitution reactions can be quantitatively predicted. Generally, the C-I bond is weaker than the C-Br bond, suggesting it might be the preferred site for reactions like palladium-catalyzed cross-couplings, a prediction that can be confirmed by calculating bond dissociation energies (BDEs) and activation barriers. acs.org

Reactivity and Chemical Transformations of 3 Bromo 6 Iodopyrazine 2 Carbonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyrazine (B50134) scaffold. The presence of two different halogen atoms allows for chemoselective reactions, typically exploiting the higher reactivity of the C-I bond over the C-Br bond.

Palladium-catalyzed reactions are among the most effective methods for modifying aryl halides. wikipedia.org For 3-Bromo-6-iodopyrazine-2-carbonitrile, these reactions can be directed selectively to either the C-I or C-Br bond by carefully choosing the reaction conditions.

Suzuki-Miyaura Coupling: This reaction couples the pyrazine scaffold with boronic acids or esters. organic-chemistry.orgmdpi.com Due to the greater reactivity of the C-I bond, the Suzuki-Miyaura coupling can be performed selectively at the C-6 position. Subsequent modification at the C-3 position can be achieved under more forcing conditions.

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties. wikipedia.org This reaction, co-catalyzed by copper, also proceeds preferentially at the more reactive C-I bond, allowing for the synthesis of 6-alkynyl-3-bromopyrazine-2-carbonitriles.

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling with amines. wikipedia.org The reaction demonstrates high selectivity for aryl iodides over aryl bromides, enabling the selective amination at the C-6 position of the pyrazine ring. nih.gov

Table 1: Illustrative Palladium-Catalyzed Reactions of this compound Note: The following data represents expected outcomes based on established principles of chemoselectivity, as specific experimental results for this compound are not widely available.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Major Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Bromo-6-phenylpyrazine-2-carbonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-Bromo-6-(phenylethynyl)pyrazine-2-carbonitrile |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 3-Bromo-6-(phenylamino)pyrazine-2-carbonitrile |

Copper-catalyzed or mediated reactions provide an alternative to palladium-based methodologies, sometimes offering different reactivity profiles or functional group tolerance. For instance, Ullmann-type couplings can be used to form C-O, C-S, or C-N bonds. Similar to palladium-catalyzed processes, these reactions are expected to show a preference for the more labile carbon-iodine bond.

The difference in bond dissociation energies between the C-I and C-Br bonds is the primary factor governing the chemoselectivity of cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the rate-determining step in many cross-coupling cycles. libretexts.org

This reactivity difference allows for a sequential functionalization strategy. A mild, palladium-catalyzed reaction like a Suzuki or Sonogashira coupling can be performed first to selectively replace the iodine atom at C-6. The resulting 3-bromo-6-substituted pyrazine can then undergo a second cross-coupling reaction, often under more stringent conditions (e.g., higher temperature, different ligand), to modify the C-3 position. This stepwise approach provides a powerful method for synthesizing unsymmetrically disubstituted pyrazines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing cyano group, makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group.

Given the substitution pattern, the positions ortho and para to the ring nitrogens are activated for nucleophilic attack. Both the bromine and iodine atoms are potential leaving groups. The relative rates of substitution would depend on the specific nucleophile and reaction conditions, but typically the site that best stabilizes the negative charge of the Meisenheimer intermediate will be most reactive. Due to the strong electron-withdrawing effect of the adjacent cyano group and the ring nitrogen, the C-3 position is highly activated towards SNAr.

Transformations of the Cyano Group

The cyano group at the C-2 position is a versatile functional handle that can be converted into several other groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (pyrazine-2-carboxylic acid) or, under milder basic conditions, a carboxamide (pyrazine-2-carboxamide). organicchemistrytutor.comlibretexts.org This transformation is valuable for introducing acidic or hydrogen-bond-donating functionalities.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to introduce a basic side chain.

Reaction with Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

Table 2: Potential Transformations of the Cyano Group Note: These are general transformations applicable to aryl nitriles.

| Reagents and Conditions | Resulting Functional Group | Product Class |

| H₂SO₄ (aq), Δ or NaOH (aq), Δ then H₃O⁺ | -COOH | Carboxylic Acid |

| H₂O₂, NaOH (aq) | -C(O)NH₂ | Carboxamide |

| 1. LiAlH₄, Et₂O; 2. H₂O | -CH₂NH₂ | Primary Amine |

| 1. RMgBr, Et₂O; 2. H₃O⁺ | -C(O)R | Ketone |

Regioselective Functionalization Strategies

The synthesis of complex, highly substituted pyrazines from this compound relies on the strategic and regioselective manipulation of its functional groups. The most powerful strategy involves leveraging the differential reactivity of the C-I and C-Br bonds.

A typical regioselective approach would involve:

Selective C-6 Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is performed under mild conditions to selectively replace the iodine atom.

Subsequent C-3 Functionalization: The resulting 3-bromo intermediate is subjected to a second, distinct reaction. This could be another cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution to replace the bromine atom.

Cyano Group Modification: The nitrile can be transformed at any stage of the synthesis, provided the reagents used are compatible with the other functional groups present on the ring.

This strategic combination of reactions allows for the controlled and predictable synthesis of a wide array of trisubstituted pyrazine derivatives from a single, versatile starting material.

Applications of 3 Bromo 6 Iodopyrazine 2 Carbonitrile in Complex Molecule Synthesis

Role as a Key Building Block for Novel Heterocyclic Scaffolds

The dense functionality of 3-bromo-6-iodopyrazine-2-carbonitrile makes it a pluripotent scaffold for the synthesis of diverse heterocyclic systems. The presence of two distinct halogen atoms allows for selective cross-coupling reactions, while the nitrile group and the pyrazine (B50134) nitrogens offer additional sites for chemical modification. This enables its use in building complex, fused ring systems that are of significant interest in medicinal chemistry and materials science.

The pyrazine core of this compound is a foundational element for constructing larger, fused heterocyclic structures like pyrrolopyrazines. These fused systems are prevalent in biologically active compounds. Synthetic strategies can exploit the reactivity of the halogens to build additional rings onto the pyrazine framework. For instance, a common approach involves a palladium-catalyzed cross-coupling reaction at the more reactive iodo-position, followed by a subsequent cyclization reaction involving the bromo- and nitrile- functionalities to form an appended ring, yielding a pyrrolo[2,3-b]pyrazine derivative. The synthesis of such fused systems is a key area of research, with various methods being developed to create substituted pyrrolopyrazine scaffolds. dntb.gov.ua These scaffolds are important due to their wide range of biological activities. dntb.gov.uanih.gov

The general synthetic utility for creating fused aromatic networks can be seen in the synthesis of tetrapyrazinoporphyrazine polymers, where pyrazine-containing precursors are used to build extended π-conjugated systems. rsc.org This highlights the role of functionalized pyrazines in constructing complex, multi-ring architectures.

Pyrazolo[1,5-a]pyrimidines represent a class of fused heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their frequent appearance in bioactive molecules, particularly as protein kinase inhibitors. nih.govrsc.org The synthesis of these scaffolds often involves the cyclization of aminopyrazoles with various carbonyl compounds. nih.gov this compound can serve as a precursor to the necessary substituted pyrazine intermediates, which can then be elaborated into the final pyrazolo[1,5-a]pyrimidine (B1248293) core. The ability to introduce diverse functional groups onto the pyrazine ring via sequential cross-coupling reactions allows for the generation of libraries of substituted pyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies. rsc.orgmdpi.com

Similarly, the pyridazine (B1198779) ring system is another important heterocyclic motif in pharmacologically active compounds. mdpi.comnih.gov Synthetic routes to functionalized pyridazines can be achieved through various cyclization and cross-coupling strategies. organic-chemistry.org Starting from this compound, transformation pathways could involve ring-opening and rearrangement sequences or, more commonly, the pyrazine can be used to build a side chain that subsequently participates in the formation of a pyridazine ring. The bromo- and iodo-substituents provide handles for introducing the necessary fragments to construct the pyridazine ring.

Precursor for Advanced Organic Materials and Ligands

The electronic properties of the pyrazine ring, combined with the ability to introduce diverse substituents through the halogen and nitrile groups, make this compound an attractive precursor for advanced organic materials. For example, fully fused tetrapyrazinoporphyrazine polymers, which exhibit near-infrared absorption and porosity, are synthesized from pyrazine-based precursors. rsc.org These properties indicate potential applications in areas such as gas adsorption and optoelectronics. By using this compound as a starting point, chemists can design and synthesize highly conjugated systems with tailored electronic and physical properties.

Furthermore, the pyrazine scaffold is a common component of ligands used in coordination chemistry and catalysis. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. The differential reactivity of the two halogen atoms in this compound allows for the stepwise synthesis of complex, unsymmetrical ligands.

Strategies for Diversity-Oriented Synthesis utilizing the Pyrazine Carbonitrile Scaffold

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.ukcam.ac.uk The highly functionalized nature of this compound makes it an excellent scaffold for DOS. The distinct reactivity of the C-I and C-Br bonds allows for a branched, divergent synthetic approach.

A typical DOS strategy using this scaffold would involve:

Initial Diversification: A library of compounds is created by performing a Suzuki or Sonogashira coupling at the more reactive iodine position with a diverse set of boronic acids or terminal alkynes.

Secondary Diversification: The remaining bromine atom on each compound from the initial library is then subjected to a different type of cross-coupling reaction (e.g., Buchwald-Hartwig amination, Stille coupling) with a second set of diverse building blocks.

Tertiary Diversification: The nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, providing further points for diversification.

This approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, versatile starting material, which is a hallmark of successful DOS campaigns aimed at discovering new bioactive molecules. broadinstitute.orgnih.govnih.gov

Table 1: Potential Diversity-Oriented Synthesis Pathways

| Reaction Site | Coupling Reaction | Example Coupling Partner | Resulting Functionality |

|---|---|---|---|

| C6-Iodo | Suzuki Coupling | Arylboronic Acid | Aryl-substituted pyrazine |

| C6-Iodo | Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted pyrazine |

| C3-Bromo (post C6 reaction) | Buchwald-Hartwig Amination | Primary/Secondary Amine | Amino-substituted pyrazine |

| C3-Bromo (post C6 reaction) | Stille Coupling | Organostannane | Alkyl/Aryl-substituted pyrazine |

| C2-Nitrile (post C3/C6 reactions) | Hydrolysis | H₂O/H⁺ or OH⁻ | Pyrazine-2-carboxamide or Carboxylic Acid |

| C2-Nitrile (post C3/C6 reactions) | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl-pyrazine |

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds and Derivatives

Pyrazine and its derivatives are integral components of numerous compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov The synthesis of many of these complex molecules relies on the use of versatile, functionalized heterocyclic intermediates. This compound is an exemplary intermediate, providing a pathway to highly substituted pyrazines that form the core of these bioactive agents.

For instance, substituted pyrazine carboxamides have been synthesized and evaluated for their antibacterial activities. mdpi.com The synthesis of such compounds often involves Suzuki cross-coupling reactions on a bromo-pyrazine core to introduce aryl substituents. The synthetic utility of this compound allows for the creation of a wide array of such derivatives. The iodo-group can be selectively replaced first, followed by modification at the bromo-position, enabling the construction of complex substitution patterns required for potent biological activity.

Furthermore, as mentioned previously, the pyrazolo[1,5-a]pyrimidine scaffold is a key feature in many protein kinase inhibitors. rsc.org The ability to use this compound to generate a variety of precursors for these fused systems places it as a critical intermediate in the discovery and development of new therapeutic agents. mdpi.com

Q & A

Q. What are the key physicochemical properties of 3-bromo-6-iodopyrazine-2-carbonitrile, and how do they influence its reactivity in synthetic workflows?

- Methodological Answer : Physicochemical properties such as molecular weight (328.91 g/mol), boiling point (~340°C extrapolated from analogs), and density (~1.94 g/cm³) are critical for solvent selection, reaction kinetics, and purification strategies. The electronegative bromine and iodine substituents enhance electrophilicity at the pyrazine ring, favoring nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Polar aprotic solvents (e.g., DMF, DMSO) are typically used to stabilize intermediates.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Multi-step synthesis often involves halogenation of pyrazine precursors. For example:

Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C).

Iodination : Employ iodinating agents like iodine monochloride (ICl) in acetic acid, followed by nitrile group protection to avoid side reactions.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC or HPLC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for pyrazine) and carbon environments (nitrile carbon at ~115 ppm).

- IR Spectroscopy : Confirm nitrile group (C≡N stretch ~2200 cm⁻¹) and halogen presence.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 329.91).

- X-ray Crystallography : Resolve crystal packing and halogen bonding using SHELX software for structure refinement .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and iodine substituents impact cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The iodine atom undergoes oxidative addition more readily than bromine in Pd-catalyzed couplings due to lower bond dissociation energy. Steric hindrance at the 6-position may slow transmetallation. Optimize using:

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.

- Base : Cs₂CO₃ in toluene/water biphasic systems.

- Temperature : 80–100°C for 12–24 hours.

Competitive reactivity between Br and I can be mitigated by sequential coupling (e.g., selective iodination post-bromine coupling). - Reference : Cross-coupling strategies for dihalogenated heterocycles .

Q. What computational methods can predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (FMOs). The nitrile group withdraws electron density, directing nucleophiles to the iodine-substituted position (lower LUMO energy). Software like Gaussian or ORCA can simulate transition states and activation barriers.

- Reference : Computational approaches for analogous halogenated pyrazines .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution pathways)?

- Methodological Answer : Systematic variation of reaction parameters (solvent polarity, temperature, base strength) identifies dominant pathways. For example:

- Polar solvents (DMF) favor SNAr via stabilization of the Meisenheimer complex.

- Bulky bases (DBU) promote elimination by deprotonation adjacent to nitrile.

Use kinetic studies (e.g., in-situ IR) and isotopic labeling (²H/¹³C) to trace mechanistic pathways. - Reference : Case studies on dihalopyrazine reactivity discrepancies .

Q. What strategies enhance the stability of this compound under storage and reaction conditions?

- Methodological Answer :

- Storage : Protect from light and moisture (argon atmosphere, desiccator).

- Reaction Stability : Add radical inhibitors (BHT) to prevent halogen loss via homolytic cleavage.

- Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to identify hydrolysis byproducts (e.g., pyrazine-2-carbonitrile).

- Reference : Stability protocols for halogenated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.